molecular formula C13H11F3N2O B3369650 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine CAS No. 24219-88-3

2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine

Cat. No.: B3369650
CAS No.: 24219-88-3
M. Wt: 268.23 g/mol
InChI Key: XPNJTAPPWAJHTD-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine is an organic compound that features both an amino group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine typically involves the nucleophilic aromatic substitution reaction of 4-nitrophenol with 2,5-difluoronitrobenzene, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide, and the reduction step can be carried out using hydrogen gas in the presence of a palladium on carbon catalyst .

Industrial Production Methods

For industrial-scale production, the process may involve similar steps but optimized for larger quantities. This includes the use of high-pressure reactors for the hydrogenation step and continuous flow systems to improve efficiency and yield. The use of Raney nickel as a catalyst in the reduction step is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using hydrogen gas and a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(4-nitrophenoxy)-5-(trifluoromethyl)benzenamine.

    Reduction: Regeneration of this compound from its nitro derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenoxy)-3-(trifluoromethyl)benzenamine
  • 2-(4-Aminophenoxy)-4-(trifluoromethyl)benzenamine
  • 2-(4-Aminophenoxy)-6-(trifluoromethyl)benzenamine

Uniqueness

2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique positioning can result in different steric and electronic effects, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-aminophenoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)8-1-6-12(11(18)7-8)19-10-4-2-9(17)3-5-10/h1-7H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNJTAPPWAJHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178916
Record name Benzenamine, 2-(4-aminophenoxy)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24219-88-3
Record name Benzenamine, 2-(4-aminophenoxy)-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-(4-aminophenoxy)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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